3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Key structural features include:
- A triazolopyrimidinone core.
- Substitutions at positions 3 and 6: 4-methylbenzyl (electron-donating group) and 3-nitrobenzyl (electron-withdrawing nitro group at the meta position).
The meta-nitro substituent may enhance antiviral activity by influencing electronic properties or steric interactions with viral targets .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-13-5-7-14(8-6-13)11-24-18-17(21-22-24)19(26)23(12-20-18)10-15-3-2-4-16(9-15)25(27)28/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMBJJLYBLLSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound belonging to the class of triazolopyrimidines, which has garnered attention for its potential biological activities. The compound's structure features a triazole ring fused to a pyrimidine ring, along with additional functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- A triazole ring which is known for various biological activities.
- Benzyl and nitrobenzyl groups that may contribute to its interaction with biological targets.
Anticancer Activity
Research has shown that triazole derivatives often exhibit significant anticancer properties. For instance:
- A study highlighted that certain triazolethione compounds demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 27.3 µM to 43.4 µM .
- The specific compound may also interact with similar pathways due to its structural similarities to known anticancer agents.
Antimicrobial Properties
Triazoles are well-documented for their antimicrobial activities:
- Compounds related to triazoles have shown efficacy against bacterial strains and fungi. For example, derivatives have been reported to possess antifungal and antibacterial effects, making them promising candidates for further development .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes or interact with specific receptors involved in disease processes:
- Triazoles often act as enzyme inhibitors, particularly in the context of cancer and infectious diseases. The presence of the nitro group may enhance this activity by facilitating electron transfer processes crucial for enzyme inhibition .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiviral Activity Against CHIKV
Triazolopyrimidinones with substitutions at positions 3 and 6 are extensively studied for CHIKV inhibition. Key comparisons include:
Structural-Activity Relationship (SAR):
- Position 3 : Aryl groups (e.g., 4-fluorophenyl, 3-nitrobenzyl) are critical for nsP1 binding. Meta-substitutions (e.g., nitro) improve potency compared to para-substitutions .
- Position 6 : Alkyl/benzyl groups optimize pharmacokinetic properties. For example, ethyl groups in MADTP-314 enhance solubility .
Comparison with Anticancer Derivatives
Triazolopyrimidinones with modified substituents exhibit diverse biological activities. For example:
- 3-(4-Methoxybenzyl)-5-thioxo-... () : Demonstrated anticancer activity against MCF-7 breast cancer cells (IC₅₀: ~10–20 µM). Thioglycoside derivatives (e.g., compound 3 ) showed enhanced cytotoxicity, likely due to improved cellular uptake .
- Target Compound : The 3-nitrobenzyl group may confer selectivity for viral over human targets, as nitro groups are less common in anticancer analogs.
Key Research Findings and Challenges
Resistance Mutations : P34S and T246A in CHIKV nsP1 reduce MADTP efficacy, highlighting the need for derivatives with broader resistance profiles .
Selectivity : Nitro groups may reduce off-target effects compared to methyl or methoxy substituents .
Limitations: No direct data on the target compound’s pharmacokinetics or toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
